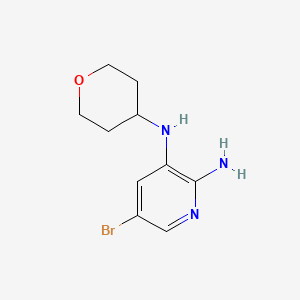
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be achieved through various synthetic routes. One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere .
化学反応の分析
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine has several scientific research applications, including:
作用機序
The mechanism of action of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or agonist, depending on the context of its use. It binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved vary based on the specific application and research focus.
類似化合物との比較
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diamino-5-bromopyridine: This compound is used in the preparation of various heterocyclic compounds and has similar chemical properties.
4-(Bromomethyl)tetrahydro-2H-pyran: This compound is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions and has applications in the synthesis of selective small-molecule receptor agonists.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions and research applications .
特性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
5-bromo-3-N-(oxan-4-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C10H14BrN3O/c11-7-5-9(10(12)13-6-7)14-8-1-3-15-4-2-8/h5-6,8,14H,1-4H2,(H2,12,13) |
InChIキー |
MMPRFGMCEXFGJZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



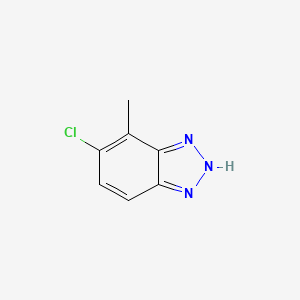
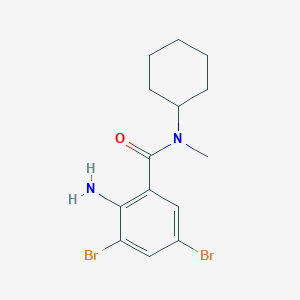
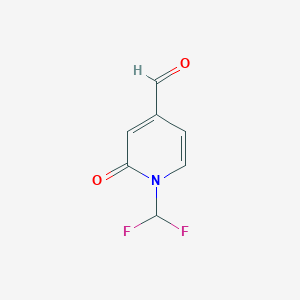
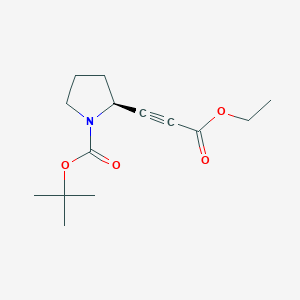
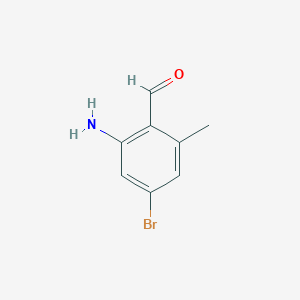

![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
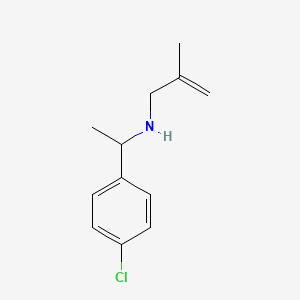
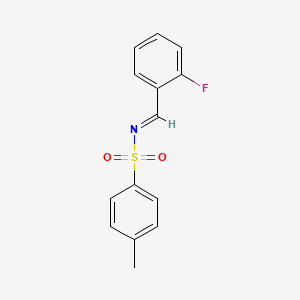
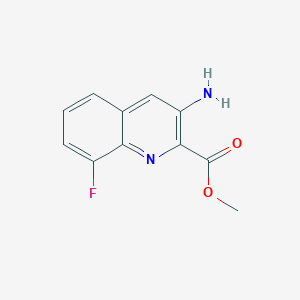
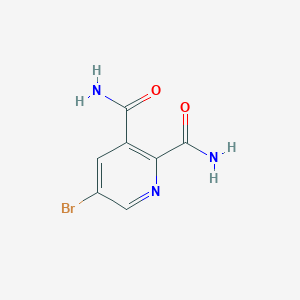
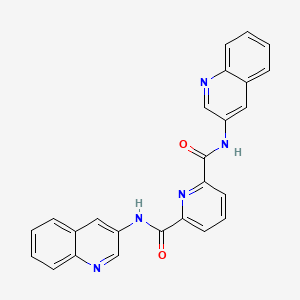
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
